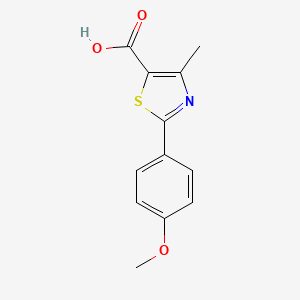

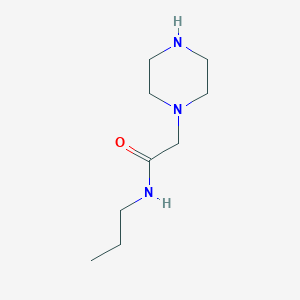

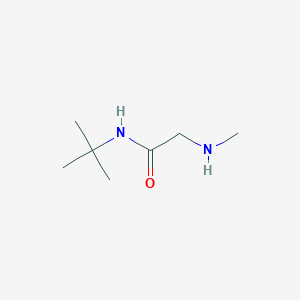

![molecular formula C13H13NOS3 B1335695 6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione CAS No. 122246-15-5](/img/structure/B1335695.png)

6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione” is a chemical compound . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of this compound and its derivatives has been studied . The design and synthesis of a new set of hybrid and chimeric derivatives of 4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones have been represented . The structures of the new synthesized compounds were unambiguously confirmed by 1H and 13C NMR spectroscopy data and HPLC–HRMS spectrometry .Molecular Structure Analysis

The molecular structure of this compound involves a tricyclic fragment that is linearly bound or/and condensed with another heterocyclic fragment .Chemical Reactions Analysis

The behavior of 4,4-dimethyl-4,5-dihydro-1,2-dithiolo[3,4-c]quinoline-1-thiones in the 1,3-dipolar cycloaddition reaction with acetylenic dipolarophiles has been studied . The rate of cycloaddition is reduced along with the decrease of electron-deficiency of the triple bond .Scientific Research Applications

Protein Kinase Inhibition and Antitumor Activity

- A study by Medvedeva and Shikhaliev (2022) focused on the synthesis of derivatives of 6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione, demonstrating their application as protein kinase inhibitors with potential antitumor activity. These compounds showed significant inhibition of JAK3 and other kinases, indicating their potential for cancer treatment (Medvedeva & Shikhaliev, 2022).

Heterocyclic System Synthesis

- Research by Medvedeva et al. (2006) involved synthesizing novel polycondensed heterocyclic systems based on 6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione. This work contributed to the development of new methods for creating diverse heterocyclic structures (Medvedeva, Leshcheva, Shikhaliev, & Solov’ev, 2006).

1,3-Dipolar Cycloaddition Reactions

- Shikhaliev et al. (1999) studied the behavior of 6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione in 1,3-dipolar cycloaddition reactions. This research explored the reaction mechanisms and products, contributing to the understanding of cycloaddition processes in organic chemistry (Shikhaliev, Medvedeva, Ermolova, & Shatalov, 1999).

Synthesis of Hydroquinoline Derivatives

- A study by Manahelohe et al. (2015) involved the synthesis of 6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione derivatives with hydroquinoline moieties. This research contributes to the field of synthetic organic chemistry, particularly in the synthesis of hydroquinoline derivatives (Manahelohe, Shikhaliev, & Potapov, 2015).

Antimicrobial Activity

- Kartsev et al. (2019) reported the synthesis and evaluation of dithioloquinolinethiones, including 6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione, for their antimicrobial activity. These compounds exhibited significant antibacterial and antifungal properties, suggesting their potential as new multitargeted antimicrobial agents (Kartsev, Shikhaliev, Geronikaki, Medvedeva, Ledenyova, Krysin, Petrou, Ćirić, Glamočlija, & Soković, 2019).

properties

IUPAC Name |

6-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS3/c1-13(2)11-9(12(16)18-17-11)7-5-4-6-8(15-3)10(7)14-13/h4-6,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUWVDUMWZBPRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C3=C(N1)C(=CC=C3)OC)C(=S)SS2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

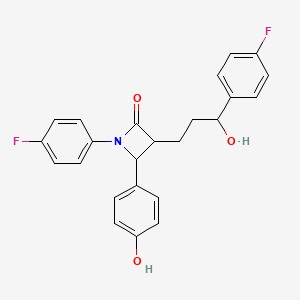

![5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1335627.png)

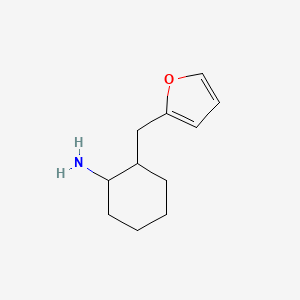

![2-[(Thien-2-ylmethyl)thio]benzoic acid](/img/structure/B1335632.png)

![methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B1335641.png)

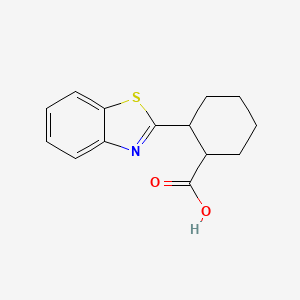

![4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B1335680.png)